8-Methylaminoriboflavin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62746-55-8 |
|---|---|
Molecular Formula |
C17H21N5O6 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-methyl-8-(methylamino)-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H21N5O6/c1-7-3-9-10(4-8(7)18-2)22(5-11(24)14(26)12(25)6-23)15-13(19-9)16(27)21-17(28)20-15/h3-4,11-12,14,18,23-26H,5-6H2,1-2H3,(H,21,27,28) |
InChI Key |
PWZSYWZSTDXLFL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1NC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Synonyms |
8-dimethyl-8-(methylamino)riboflavin 8-methylamino-riboflavin 8-methylaminoriboflavin |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Roseoflavin (B1679541) Biosynthesis: The Role of 8-Methylaminoriboflavin as an Intermediatenih.govresearchgate.netnih.govresearchgate.netnih.gov
The biosynthesis of roseoflavin in bacteria such as Streptomyces davawensis and Streptomyces cinnabarinus is a multi-step process where this compound emerges as a pivotal, albeit transient, molecule. nih.govasm.org The pathway culminates in the formation of roseoflavin, an antibiotic known to interfere with essential flavin-dependent cellular processes. asm.orgacs.org The synthesis of roseoflavin from its precursor, 8-amino-8-demethylriboflavin (B1213258) (AF), proceeds through two consecutive methylation reactions, with this compound being the product of the first methylation and the substrate for the second. nih.govresearchgate.netnih.gov
Precursor Formation: 8-Amino-8-demethylriboflavin (AF) to this compound Conversionnih.govresearchgate.netnih.govresearchgate.netrhea-db.org
The initial step in the final stages of roseoflavin biosynthesis is the conversion of 8-amino-8-demethylriboflavin (AF) to this compound. This reaction involves the transfer of a methyl group to the amino group at the 8-position of the isoalloxazine ring of AF. nih.govresearchgate.netnih.gov This methylation is catalyzed by the S-adenosylmethionine (SAM)-dependent enzyme, N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA). nih.govresearchgate.netresearchgate.net The enzyme utilizes SAM as the methyl donor to facilitate this specific modification, marking the first of two sequential methylation steps it performs. nih.govrhea-db.org
Terminal Methylation: this compound to Roseoflavin Conversionnih.govresearchgate.netnih.govresearchgate.net
Following its formation, this compound serves as the immediate substrate for the second and final methylation step in the pathway. nih.govresearchgate.net The same enzyme, RosA, catalyzes the transfer of a second methyl group from another molecule of SAM to the newly formed methylamino group of this compound. nih.govresearchgate.net This terminal methylation results in the formation of the dimethylated product, roseoflavin (8-dimethylamino-8-demethyl-D-riboflavin). nih.govresearchgate.net The sequential nature of these two reactions, both catalyzed by RosA, highlights the enzyme's crucial role in the completion of roseoflavin biosynthesis. nih.gov
Mechanistic Enzymology of N,N-8-amino-8-demethyl-D-riboflavin Dimethyltransferase (RosA)researchgate.netresearchgate.net
The enzyme N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA) is central to the final steps of roseoflavin production. nih.govacs.org Structural and kinetic studies have provided detailed insights into its function, revealing a mechanism that ensures the efficient, sequential dimethylation of its flavin substrate. nih.govresearchgate.net
RosA Substrate Specificity and Binding Characteristicsresearchgate.net
RosA exhibits a high degree of specificity for its substrates. The enzyme possesses distinct binding pockets for both the flavin substrate (AF and subsequently MAF) and the methyl donor, S-adenosylmethionine (SAM). nih.govresearchgate.net Bioinformatics and molecular modeling studies, corroborated by experimental data, indicate that AF and SAM bind independently to the enzyme. nih.govresearchgate.net Isothermal titration calorimetry and UV/Vis absorption spectroscopy have been employed to determine the dissociation constants for substrates and products. nih.govresearchgate.net These studies have revealed that the products of the reaction, roseoflavin (RoF) and S-adenosylhomocysteine (SAH), bind more tightly to RosA than the initial substrates, AF and SAM. nih.govresearchgate.net This tight binding of products suggests a potential role for RosA in conferring resistance to the antibiotic it produces. nih.govresearchgate.net
Binding Affinities of RosA for Substrates and Products
| Ligand | Dissociation Constant (Kd) in µM | Method |
|---|---|---|
| 8-Amino-8-demethylriboflavin (AF) | 10.0 | UV/Vis Spectroscopy |
| S-Adenosylmethionine (SAM) | ~100 | Isothermal Titration Calorimetry |
| Roseoflavin (RoF) | Tighter binding than AF | UV/Vis Spectroscopy |
| S-Adenosylhomocysteine (SAH) | Tighter binding than SAM | Isothermal Titration Calorimetry |
This table summarizes the dissociation constants (Kd) for the substrates and products of the RosA enzyme, indicating stronger binding for the products. Data sourced from structural and kinetic studies. nih.govresearchgate.netnih.gov
Kinetic Analysis of Methylation Stepsresearchgate.netresearchgate.net
Steady-State Kinetic Parameters for RosA
| Substrate | Parameter | Value |
|---|---|---|
| 8-Amino-8-demethylriboflavin (AF) | Km (µM) | 57.7 ± 9.2 |
| kcat (min-1) | 22.0 ± 1.1 | |
| S-Adenosylmethionine (SAM) | Km (µM) | 28.6 ± 4.2 |
| kcat (min-1) | 14.8 ± 0.5 | |
| Overall Reaction (AF → RoF) | kcat (min-1) | 0.06 |
This table presents the key kinetic parameters for the RosA enzyme, detailing the Michaelis constant (Km) and catalytic rate (kcat) for its substrates. Data obtained from steady-state kinetic analyses. nih.govresearchgate.net
Role of S-Adenosylmethionine (SAM) as a Methyl Donor in Flavin Modificationresearchgate.netresearchgate.net
S-Adenosylmethionine (SAM) is the essential co-substrate that provides the methyl groups for the conversion of AF to roseoflavin. nih.govresearchgate.net In each of the two methylation steps catalyzed by RosA, one molecule of SAM is consumed, donating its reactive methyl group to the flavin substrate. nih.govresearchgate.net Upon methyl transfer, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov The binding of SAM occurs in a specific pocket within the RosA enzyme, positioning the methyl group for nucleophilic attack by the amino group of AF and subsequently the methylamino group of MAF. researchgate.netacs.org The efficiency of this process is fundamental to the biosynthesis of roseoflavin. The product of the demethylation, SAH, acts as a competitive inhibitor for SAM, indicating that its accumulation can regulate the enzymatic activity. nih.govresearchgate.net
Biosynthetic Regulation and Genetic Control Elements
The synthesis of roseoflavin and its intermediate, this compound, begins with the well-regulated pathway of riboflavin (B1680620) (vitamin B2) biosynthesis. In prokaryotes, this regulation is primarily managed by FMN riboswitches, which are structured RNA elements in the 5' untranslated region of relevant mRNAs. nih.govmdpi.comnih.gov When intracellular levels of flavin mononucleotide (FMN), a product of riboflavin metabolism, are high, FMN binds to the riboswitch. mdpi.com This binding induces a conformational change that typically results in the termination of transcription or inhibition of translation, thereby down-regulating the genes for riboflavin synthesis. nih.govmdpi.com
The roseoflavin-producing bacterium, Streptomyces davawensis, exhibits unique regulatory adaptations. nih.gov It possesses an unusually high number of genes related to riboflavin biosynthesis, which are distributed across its chromosome. nih.govsci-hub.se Transcriptome analysis reveals that these genes are actively expressed, indicating a robust capacity to produce the necessary precursors for roseoflavin. sci-hub.se This enhanced genetic toolkit is considered a physiological adaptation to support the demands of antibiotic production during the stationary phase of growth. sci-hub.se
A critical genetic control element in S. davawensis is a highly specialized FMN riboswitch. nih.govnih.govoup.com Unlike riboswitches in other bacteria, which are inhibited by the phosphorylated form of roseoflavin (Roseoflavin Mononucleotide, RoFMN), the S. davawensis riboswitch can distinguish between FMN and RoFMN. nih.govnih.gov This specialized riboswitch is not negatively affected by RoFMN, a mechanism that confers resistance to its own toxic antibiotic product and allows for continued precursor synthesis. nih.govoup.com
The biosynthetic gene cluster (BGC) for roseoflavin in S. davawensis contains several putative regulatory genes that orchestrate its expression. nih.govresearchgate.net These include genes encoding helix-turn-helix (HTH)-type transcriptional regulators and response regulators, which likely control the timing and level of gene activation. nih.govresearchgate.net For instance, the expression of the rosB gene, which codes for a key enzyme in the pathway, is strongly induced during the stationary phase, highlighting tight temporal control over the antibiotic's production. sci-hub.se
Table 1: Putative Regulatory Genes in the S. davawensis Roseoflavin Biosynthetic Gene Cluster This table details putative regulatory elements identified within the subgenomic fragment of Streptomyces davawensis known to be sufficient for roseoflavin production.
| Gene Identifier | Putative Function | Implied Regulatory Role | Citation |
|---|---|---|---|
| BN159_7990 | CheY-like response regulator | Signal transduction and response to environmental or cellular cues. | researchgate.net |
| BN159_8015 | HTH-type transcriptional regulator | Direct binding to DNA to activate or repress gene transcription. | researchgate.net |
| BN159_8038 | HTH-like transcriptional regulator (purR) | Regulation of purine (B94841) metabolism, ensuring precursor (GTP) availability. | nih.govresearchgate.net |
| BN159_8039 | HTH-like transcriptional regulator (purR) | Regulation of purine metabolism, ensuring precursor (GTP) availability. | nih.govresearchgate.net |
| BN159_8041 | HTH-like transcriptional regulator (purR) | Regulation of purine metabolism, ensuring precursor (GTP) availability. | nih.govresearchgate.net |
| ribA FMN riboswitch | RNA regulatory element | Controls expression of a downstream gene cluster in response to FMN levels. | oup.comresearchgate.net |
Heterologous Expression and Metabolic Engineering for Enhanced Production of Roseoflavin Pathway Intermediates
Heterologous expression, the practice of introducing a gene or gene cluster from one species into another, is a powerful strategy for studying biosynthetic pathways and enhancing the production of valuable compounds like roseoflavin and its intermediates. researchgate.netmdpi.com
Successful production of roseoflavin has been achieved by transferring a large subgenomic fragment from S. davawensis into the host organism Streptomyces coelicolor M1152. nih.govresearchgate.netuni-bielefeld.de This demonstrated that all necessary genes for the complete pathway, including the synthesis of this compound, were contained within the cloned DNA. nih.gov Furthermore, the roseoflavin biosynthetic genes have been successfully expressed in Corynebacterium glutamicum, resulting in the production of up to 1.6 µM of roseoflavin. mdpi.comnih.govresearchgate.net While expression of the complete pathway in Bacillus subtilis has been unsuccessful, individual genes from the pathway have been expressed in Escherichia coli for functional characterization, a critical step in metabolic engineering. nih.govresearchgate.netnih.gov
Metabolic engineering efforts aim to optimize the yield of desired products. A primary strategy for enhancing the production of roseoflavin pathway intermediates is to increase the supply of the precursor, riboflavin. The natural producer, S. davawensis, achieves this by maintaining multiple copies of riboflavin synthesis genes. sci-hub.se This principle has been applied in heterologous hosts; for example, overexpressing the S. davawensis ribAB5 gene in E. coli led to a significant increase in riboflavin production. sci-hub.se
In a direct effort to boost antibiotic output, overexpression of the roseoflavin biosynthesis genes in the native S. davawensis producer increased the final roseoflavin yield by 78%, reaching approximately 14 mg/L. nih.govresearchgate.net These studies form a basis for developing economically viable production processes for roseoflavin and its precursors. nih.gov
Table 2: Summary of Heterologous Expression Studies for the Roseoflavin Pathway This table summarizes key experiments involving the expression of roseoflavin biosynthetic genes in various host organisms.
| Host Organism | Expressed Gene(s) / Cluster | Outcome | Citation |
|---|---|---|---|
| Streptomyces coelicolor M1152 | Subgenomic fragment from S. davawensis | Production of roseoflavin. | nih.govresearchgate.netuni-bielefeld.de |
| Corynebacterium glutamicum | rosA, rosB, rosC from S. davawensis | Production of roseoflavin (approx. 1.6 µM). | mdpi.comnih.govresearchgate.net |
| Komagataella phaffii (yeast) | FMN1, rosB, rosC, rosA | Production of aminoriboflavin and roseoflavin. | researchgate.net |
| Candida famata (yeast) | rosB, rosC | Accumulation of aminoriboflavin. | mdpi.comresearchgate.net |
| Streptomyces albus | Putative ros gene cluster from S. davawensis | Analysis of the gene cluster. | nih.gov |
| Escherichia coli | Individual ros and rib genes | Functional characterization and complementation studies. | sci-hub.senih.gov |
| Bacillus subtilis | ros genes from S. davawensis | Expression was not observed. | nih.govresearchgate.net |
Molecular Structure, Spectroscopic Characterization, and Electronic Properties
Advanced Spectroscopic Probes for Structural Elucidation
A suite of spectroscopic methods has been employed to probe the intricate details of 8-Methylaminoriboflavin's structure and dynamics.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions within the chromophore of flavin molecules. nanoqam.calibretexts.org The absorption spectrum of this compound, like other flavins, is characterized by distinct bands in the UV and visible regions, corresponding to π→π* transitions of the conjugated isoalloxazine ring system. vscht.cz The introduction of the electron-donating methylamino group at the C(8) position causes a noticeable shift in the absorption bands compared to riboflavin (B1680620). Specifically, the primary visible absorption band, responsible for the compound's color, is red-shifted. This bathochromic shift indicates a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Spectroscopic Data for this compound | |
| Parameter | Value |
| Visible Absorption Maximum (λmax) | ~498 nm |
| Second Absorption Maximum (λmax) | ~355 nm |
| Note: Specific molar absorptivity values are not readily available in the provided search results, but the positions of the maxima are characteristic. |
Fluorescence spectroscopy provides insights into the excited-state properties of molecules. rsc.org When this compound absorbs light, it is promoted to an excited electronic state, from which it can decay back to the ground state by emitting a photon (fluorescence). The efficiency of this process is quantified by the fluorescence quantum yield. Studies on related 8-substituted flavins, such as 8-amino-8-demethyl-D-riboflavin, show that the fluorescence quantum yield can vary significantly with the solvent environment, ranging from 20% to 50%. researchgate.net The excited-state dynamics, including fluorescence lifetimes, are complex and can be influenced by factors like solvent polarity and the potential for intramolecular charge transfer. researchgate.netarcnl.nl For some flavin derivatives, fluorescence decay is multi-exponential, with lifetimes in the picosecond to nanosecond range, indicating multiple decay pathways from the excited state. nih.govmdpi.com
Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes of a chromophore. illinois.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band, the Raman signals of the vibrations coupled to that electronic transition are dramatically enhanced. acs.orgillinois.edu This method has been instrumental in studying this compound. wikidata.org
RR studies have provided detailed vibrational assignments for the isoalloxazine ring, allowing specific atomic motions to be correlated with observed Raman bands. acs.orgacs.org For instance, certain bands are characteristic of the bending and stretching modes of the different rings within the flavin structure. nih.gov These vibrational signatures are sensitive to the local environment and molecular conformation. nih.gov
| Selected Resonance Raman Bands of this compound | |
| Frequency (cm⁻¹) | Tentative Assignment |
| 1625 | Ring I (benzene ring) vibrations |
| 1581 | Ring III (pyrimidine ring) vibrations |
| 1544 | Ring I vibrations |
| 1499 | Ring I vibrations |
| 1403 | Ring III vibrations |
| 1352 | Ring II/III vibrations |
| 1284 | Ring II (pyrazine ring) vibrations |
| 1248 | Ring III C(4)=O stretching |
| Data derived from studies on flavin derivatives and their vibrational assignments. wikidata.orgnih.gov |
Protonation States and Zwitterionic Structure Investigations
The protonation state of the isoalloxazine ring is crucial to the function of flavins. Resonance Raman spectroscopy has been a key tool in investigating these states in this compound. acs.orgnih.gov The vibrational frequencies of the flavin ring are sensitive to changes in protonation at specific nitrogen atoms, such as N(1) and N(3). nih.gov
A significant finding from RR studies is the evidence for a zwitterionic structure for this compound in certain conditions. acs.orgwikidata.org The data suggests a structure where the N(1) atom is deprotonated (anionic) and the 8-methylamino group is protonated (cationic). This charge distribution is stabilized by the electron-donating character of the 8-methylamino group, which increases the basicity of the N(1) position. This zwitterionic form has distinct vibrational frequencies compared to the neutral or fully protonated/deprotonated forms, providing a spectroscopic handle for its identification. wikidata.orgnih.gov
Theoretical and Computational Approaches to Electronic and Molecular Structure
To complement experimental data, theoretical and computational methods are used to model the properties of this compound. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to compute the electronic structure, optimized geometry, and vibrational frequencies of molecules in both their ground and excited states. muni.czqulacs.orgaps.org These calculations can predict UV-Vis absorption spectra, molecular orbital energies (HOMO and LUMO), and charge distributions. nih.gov For this compound, computational models can corroborate the experimental findings from spectroscopy. For example, calculations can confirm the red-shift in the absorption spectrum upon substitution at the C(8) position and provide a detailed picture of the molecular orbitals involved in the electronic transitions. Furthermore, theoretical models can be used to explore the potential energy surfaces of the excited states, offering insights into the pathways of photophysical processes like fluorescence and non-radiative decay. muni.czfu-berlin.de
Biological Interactions and Functional Analogies in Vitro Focus
Interactions with Flavoenzymes and Flavin-Binding Proteins
Flavoenzymes are a critical class of enzymes that utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors to catalyze a wide array of redox reactions. The interaction of flavin analogues like 8-methylaminoriboflavin with these proteins is crucial for understanding their structure-function relationships.
Assessment of this compound as a Flavin Cofactor Analogue
The substitution at the C8 position of the isoalloxazine ring of riboflavin (B1680620) significantly alters the electronic and steric properties of the flavin system. 8-substituted flavins, including derivatives with mercapto, fluoro, and amino groups, have been synthesized and used as analogues to study flavin-protein interactions. nih.govuni-konstanz.de These analogues can replace the natural flavin cofactor in the active site of flavoproteins, allowing for the study of the enzyme's environment and mechanism. nih.gov
This compound itself is a primary photoproduct of the photo-degradation of roseoflavin (B1679541) (8-dimethylamino-8-demethyl-riboflavin). researchgate.net Its structural similarity to riboflavin allows it to interact with flavin-binding sites. aiche.org While specific kinetic data on the efficiency of this compound as a cofactor for various flavoenzymes is not extensively detailed in the literature, the broader class of 8-amino flavins has been shown to bind to flavoproteins. d-nb.info For instance, studies on roseoflavin, which is closely related to this compound, show that its phosphorylated and adenylylated forms (RoFMN and RoFAD) can bind to flavoenzymes, often rendering them inactive. nih.gov This suggests that this compound, once converted to its corresponding mononucleotide and dinucleotide forms, could act as a competitive inhibitor or a poor cofactor for flavoenzymes.
The zwitterionic structure of this compound has been characterized using resonance Raman and coherent anti-stokes Raman scattering spectra, providing insights into its vibrational assignments and electronic distribution. wikidata.orgacs.orgfu-berlin.deacs.org This fundamental understanding of its chemical properties is essential for interpreting its interactions within the complex environment of a protein's active site.
Active-Site Probing and Modification Studies
The chemical reactivity and unique spectral properties of 8-substituted flavins make them excellent probes for investigating the active sites of flavoenzymes. nih.gov By replacing the native flavin with an analogue like an 8-mercaptoflavin, researchers can assess the accessibility of the C8 position to solvent and other reagents, providing information on how the flavin is oriented within the protein. nih.gov
While direct studies detailing the use of this compound as an active-site probe are limited, the principles are well-established with similar compounds. For example, 8-azidoflavins have been used as photoaffinity labels to covalently modify flavin-binding sites upon irradiation. d-nb.info Similarly, 8-mercaptoflavins have been instrumental in classifying flavoenzymes based on the spectral properties of the reconstituted enzymes. nih.gov These studies have revealed that interactions at the N(1) and N(5) positions of the flavin have profound effects on the flavoprotein's properties. nih.gov Given that this compound is a photoproduct of roseoflavin, its photochemical properties are also of interest. researchgate.net Photo-excitation of this compound can enhance the degradation of roseoflavin, indicating its potential to participate in light-induced reactions within a protein environment. researchgate.net
Binding Site Analysis in LOV Domains and Other Photoreceptors
Light-Oxygen-Voltage (LOV) domains are blue-light photoreceptor domains found in various proteins that bind a flavin mononucleotide (FMN) chromophore. nih.govnih.gov Upon light absorption, a covalent adduct is formed between a conserved cysteine residue and the C(4a) atom of the flavin, triggering downstream signaling events. nih.gov The environment of the flavin-binding pocket, including the hydrogen-bonding network, plays a critical role in the photocycle kinetics. ebi.ac.uk
While the natural cofactor for LOV domains is FMN, studies with modified flavins provide insights into the binding pocket's stringency and the mechanism of light-induced signaling. Although specific molecular docking or binding studies of this compound in LOV domains are not prominently reported, research on other 8-substituted flavins suggests that modifications at this position can influence the photochemical properties. researchgate.net The substitution at the C8 position would be located in the flavin-binding pocket, and its interaction with surrounding amino acid residues would likely alter the absorption spectrum and photocycle of the LOV domain. nih.gov For instance, the replacement of the native FMN with synthetic flavins can modulate the lifetime and signal intensity of the photoreceptor. nih.gov
In Vitro Biological Activities and Mechanistic Insights
Beyond its role as a biochemical probe, this compound and related compounds have demonstrated significant biological activities, particularly against pathogenic microbes.
Inhibition of Microbial Proliferation in Culture (e.g., Plasmodium falciparum)
The malaria parasite Plasmodium falciparum is unable to synthesize riboflavin de novo and relies on its uptake from the host. nih.gov This dependency makes the riboflavin metabolic pathway a potential target for antimalarial drugs. Several riboflavin analogues, including 8-demethyl-8-methylamino riboflavin, have been shown to possess in vitro activity against P. falciparum. nih.gov
Recent studies have focused on roseoflavin and 8-aminoriboflavin, the precursor to this compound in some biosynthetic pathways. aiche.orgresearchgate.net Both roseoflavin and 8-aminoriboflavin inhibit the proliferation of P. falciparum at nanomolar to low micromolar concentrations. biorxiv.org The antiplasmodial activity of these compounds can be counteracted by increasing the extracellular concentration of riboflavin, supporting the hypothesis that they target riboflavin metabolism or utilization. nih.gov
| Compound | Parasite Strain | IC50 (µM) | Culture Conditions | Reference |
|---|---|---|---|---|
| Roseoflavin | P. falciparum (Parent) | 1.6 ± 0.1 | Standard RPMI | biorxiv.org |
| 8-Aminoriboflavin | P. falciparum (Parent) | 0.0010 ± 0.0002 | Riboflavin-free RPMI | biorxiv.org |
| Roseoflavin | RoF-Resistant P. falciparum | 6.4 - 8.1 | Standard RPMI | biorxiv.org |
| 8-Aminoriboflavin | RoF-Resistant P. falciparum | 1.1 - 1.2 | Riboflavin-free RPMI | biorxiv.org |
Disruption of Riboflavin Metabolism and Flavin Cofactor Utilization in Pathogens
The primary mechanism by which riboflavin analogues like roseoflavin and 8-aminoriboflavin exert their antimicrobial effects is through the disruption of flavin cofactor metabolism. nih.govbiorxiv.org These analogues are taken up by the pathogen and are then converted by the parasite's own enzymes, flavokinase and FAD synthetase, into their respective mononucleotide and adenine dinucleotide forms (e.g., 8-amino-FMN and 8-amino-FAD). researchgate.netnih.gov
These altered cofactors are often non-functional or have severely impaired activity when they bind to flavoenzymes, thereby inhibiting essential metabolic pathways. nih.gov In P. falciparum, treatment with roseoflavin and 8-aminoriboflavin has been shown to reduce the intracellular levels of FMN and/or FAD. nih.gov
Recent research has identified that resistance to roseoflavin and 8-aminoriboflavin in P. falciparum can arise from a mutation in the parasite's flavokinase (PfFK). biorxiv.orgnih.gov This mutation (L672H) reduces the enzyme's ability to phosphorylate the riboflavin analogues, thus preventing the formation of the toxic mononucleotide forms. biorxiv.org Interestingly, even with the mutated enzyme, the antiplasmodial activity of 8-aminoriboflavin can still be competitively inhibited by increasing extracellular riboflavin, suggesting that it also acts as a competitive inhibitor of PfFK. biorxiv.org This dual mechanism of action—inhibition of a key enzyme and formation of fraudulent cofactors—highlights the potent disruptive effect of these compounds on the parasite's essential riboflavin utilization pathway.
Comparative Analysis with Riboflavin and Other Flavin Analogues in Biological Systems
The biological role and potency of flavin analogues are often assessed by comparing their effects to that of the natural vitamin, riboflavin. In vitro studies focusing on antimicrobial and antiparasitic activities have provided a valuable platform for these comparative analyses. Research into the antiplasmodial activity of various riboflavin analogues against Plasmodium falciparum, the parasite responsible for malaria, highlights the nuanced effects of modifications to the flavin structure.
8-Demethyl-8-methylamino riboflavin, also known as this compound, has demonstrated in vitro activity against P. falciparum. nih.gov Its efficacy, along with that of other analogues such as roseoflavin (RoF) and 8-aminoriboflavin (8AF), is noteworthy. However, the potency of these compounds is significantly influenced by the concentration of extracellular riboflavin. nih.gov For instance, the antiplasmodial activity of RoF and 8AF is counteracted when the concentration of riboflavin in the culture medium is increased, suggesting that these analogues likely interfere with the parasite's riboflavin metabolism or the function of flavoenzymes. nih.govresearchgate.net This competitive interaction underscores that they may act as antimetabolites, competing with riboflavin for transport into the cell or for binding sites on flavokinases, FAD synthetases, or other flavoproteins. nih.govnih.gov
A study investigating a range of riboflavin analogues found that while many possessed antiplasmodial activity, none were more potent than roseoflavin. researchgate.net The activity of several of these compounds was shown to be independent of the external riboflavin concentration, indicating a different mechanism of action that does not directly compete with riboflavin utilization. nih.gov
**Table 1: Comparative In Vitro Antiplasmodial Activity of Riboflavin Analogues against *P. falciparum***
| Compound | IC₅₀ (μM) against P. falciparum (3D7 strain) | Comment |
|---|---|---|
| Roseoflavin (RoF) | 1.6 ± 0.1 | Activity is counteracted by increased extracellular riboflavin. nih.gov |
| 8-Aminoriboflavin (8AF) | 7 ± 1 | Activity is counteracted by increased extracellular riboflavin. nih.gov |
| 8-Demethyl-8-methylamino riboflavin | Mentioned as having in vitro activity, but specific IC₅₀ values from this comparative study are not provided. nih.gov | Considered a riboflavin analogue with known antiplasmodial activity. nih.gov |
The biosynthesis of flavin analogues like roseoflavin in bacteria such as Streptomyces davaonensis provides another avenue for comparative analysis. The enzyme RosC, a phosphatase from this bacterium, is crucial for the pathway, as it dephosphorylates 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) to yield 8-demethyl-8-amino-riboflavin (AF). mpg.de this compound is an intermediate in the subsequent step of this biosynthetic pathway. mpg.de
Crucially, RosC can also dephosphorylate flavin mononucleotide (FMN), the phosphorylated form of riboflavin, albeit with lower efficiency. mpg.de This dual substrate recognition highlights the structural mimicry between the natural flavin and its 8-amino-substituted analogue precursor. Kinetic studies reveal a significant difference in the enzyme's affinity for these two substrates. The Michaelis constant (Kₘ) for AFP is approximately nine times lower than that for FMN, indicating a much higher affinity for the 8-amino-substituted flavin phosphate (B84403). mpg.de This preference is attributed to a key interaction between the amino group at the C8 position of AFP and a specific amino acid residue (D166) in the enzyme's active site, an interaction that is less favorable with the uncharged methyl group at the same position on FMN. mpg.de
Table 2: Comparative Steady-State Kinetic Parameters of RosC Phosphatase
| Substrate | Kₘ (μM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
|---|---|---|---|
| 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) | 34.5 ± 2.9 | 14.8 ± 0.3 | (Value not provided in source) |
| Riboflavin-5'-phosphate (FMN) | 309 ± 38 | 11.9 ± 0.6 | (Value not provided in source) |
Data from studies on RosC from Streptomyces davaonensis. mpg.de
Furthermore, photochemical interactions in vitro also reveal differences. In aqueous solutions, particularly in phosphate buffer, roseoflavin undergoes photodegradation. science.govscience.gov An interesting finding is that one of its primary photoproducts is this compound (8-MNH-RF). The subsequent photo-excitation of this product, 8-MNH-RF, was found to enhance the degradation of the parent compound, roseoflavin. science.govscience.gov This suggests a complex photochemical relationship where the analogue and its metabolite influence each other's stability under light exposure.
Advanced Research Methodologies in 8 Methylaminoriboflavin Studies
High-Resolution Spectrometric and Chromatographic Techniques for Metabolite Identification and Quantification
High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic methods is fundamental for the accurate identification and quantification of 8-Methylaminoriboflavin and its metabolites. mdpi.comspectroscopyonline.com Techniques like ultra-performance liquid chromatography (UPLC) provide rapid and efficient separation of compounds from complex biological matrices. mdpi.comnih.gov When interfaced with HRMS instruments such as Time-of-Flight (TOF), Quadrupole-TOF (QTOF), or Orbitrap mass analyzers, it allows for precise mass measurements. mdpi.commdpi.com This high resolution is crucial for determining the elemental composition of unknown metabolites and for distinguishing between isobaric interferences, which is often a challenge in complex samples. spectroscopyonline.comnih.gov
Tandem mass spectrometry (MS/MS) further aids in structural elucidation by controlled fragmentation of parent ions, generating characteristic fragment patterns that serve as a molecular fingerprint. nih.gov This is particularly useful in differentiating isomers, which have the same molecular formula but different structural arrangements. nih.gov For quantitative analysis, techniques like selected reaction monitoring (SRM) using triple quadrupole (QqQ) mass spectrometers offer high sensitivity and specificity for measuring the concentration of target metabolites, even at low levels. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for metabolite identification and quantification. rsc.org 1H NMR spectra provide information about the chemical environment of protons within a molecule, allowing for structural determination. rsc.orghmdb.ca Quantitative NMR (qNMR) can be used to determine the absolute concentration of metabolites in a sample by comparing the integral of a metabolite's signal to that of a known internal standard. ox.ac.uk
Table 1: High-Resolution Techniques for this compound Analysis
| Technique | Principle | Application in this compound Studies | Key Advantages |
|---|---|---|---|
| UPLC-HRMS | Separates compounds based on their interaction with a stationary phase, followed by high-resolution mass detection. nih.govresearchgate.net | Identification and quantification of this compound and its metabolites in biological samples. nih.govevotec.com | High sensitivity, specificity, and throughput. nih.gov |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically ion selection, fragmentation, and fragment analysis. nih.gov | Structural elucidation of novel metabolites by analyzing fragmentation patterns. | Provides detailed structural information and helps differentiate isomers. nih.gov |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. rsc.orgyoutube.com | Structural confirmation of this compound and its metabolites; quantification through qNMR. hmdb.caox.ac.uk | Non-destructive; provides unambiguous structural information. rsc.org |
Integrated Structural Biology Approaches for Protein-Ligand Complexes
Understanding how this compound interacts with its protein targets is crucial for elucidating its biological function. Integrated structural biology combines multiple biophysical and computational techniques to provide a comprehensive view of protein-ligand complexes. csic.esucibio.pt
X-ray crystallography is a primary method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. bioscience.fiucf.edu By crystallizing the protein bound to this compound, researchers can visualize the precise binding mode, identify key interacting residues, and understand the conformational changes that occur upon binding. nih.govnih.govrcsb.org
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful technique for studying protein-ligand interactions in solution, providing information on the dynamics of the complex. nih.gov It can identify the binding interface and characterize the structural changes in both the protein and the ligand upon complex formation. nih.gov
Cryo-electron microscopy (cryo-EM) has emerged as a valuable tool for determining the structure of large protein complexes that are difficult to crystallize. csic.es This technique can provide near-atomic resolution structures of protein-8-Methylaminoriboflavin complexes in their native-like state.
Table 2: Techniques for Studying Protein-8-Methylaminoriboflavin Complexes
| Technique | Principle | Application |
|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystal to determine the arrangement of atoms. ucf.edu | Provides high-resolution 3D structures of the protein-ligand complex. nih.govaps.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to reveal molecular structure and dynamics in solution. libretexts.org | Characterizes the binding interface and conformational changes in solution. nih.gov |
| Cryo-Electron Microscopy | Images frozen-hydrated biological macromolecules to determine their 3D structure. csic.es | Structural determination of large or flexible protein-8-Methylaminoriboflavin complexes. csic.es |
Omics-Based Approaches for Pathway Analysis and Systems-Level Understanding
Omics technologies provide a global perspective on the biological effects of this compound by simultaneously measuring thousands of molecules. nih.gov These approaches are essential for understanding the compound's impact on metabolic pathways and for generating a systems-level view of its function. frontiersin.orgthermofisher.com
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ebi.ac.uknih.gov By comparing the metabolome of cells or tissues treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. nih.govnih.gov This can reveal the compound's mechanism of action and its broader physiological effects. Both untargeted and targeted metabolomics approaches can be employed. nih.govwistar.org
Integrating metabolomics data with other omics data, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), can provide a more complete picture of the cellular response to this compound. frontiersin.orgmdpi.comuzh.ch This multi-omics approach can help to connect changes in metabolite levels to alterations in gene expression and protein abundance, providing a deeper understanding of the underlying biological processes. thermofisher.com
Table 3: Omics Approaches in this compound Research
| Omics Approach | Focus of Study | Contribution to Understanding this compound |
|---|---|---|
| Metabolomics | Comprehensive analysis of metabolites. ebi.ac.uk | Identifies metabolic pathways affected by this compound. nih.gov |
| Transcriptomics | Analysis of all RNA transcripts. nih.gov | Reveals changes in gene expression in response to the compound. |
| Proteomics | Large-scale study of proteins. nih.gov | Identifies changes in protein expression and post-translational modifications. |
| Multi-omics Integration | Combined analysis of different omics datasets. frontiersin.orgthermofisher.com | Provides a holistic, systems-level understanding of the compound's biological role. nih.gov |
In Vitro Models for Studying Compound-Biomolecule Interactions
In vitro models are essential for the detailed characterization of the direct interactions between this compound and its biological targets, such as proteins and nucleic acids. elifesciences.org These controlled experimental systems allow for the precise measurement of binding affinities, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govresearchgate.netmdpi.com By titrating this compound into a solution containing a target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govjaptamers.co.uk This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR) is another widely used technique for studying biomolecular interactions in real-time. iphy.ac.cnresearchgate.net In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor surface, and the other molecule (this compound) is flowed over the surface. researchgate.net The binding and dissociation events are monitored by changes in the refractive index at the sensor surface, allowing for the determination of on-rates (ka), off-rates (kd), and the dissociation constant (Kd). nih.govbruker.com
Table 4: In Vitro Techniques for Characterizing Biomolecular Interactions
| Technique | Principle | Parameters Measured |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. nih.govresearchgate.net | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). japtamers.co.uk |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. iphy.ac.cnresearchgate.net | Association rate (ka), dissociation rate (kd), and dissociation constant (Kd). nih.gov |
Future Research Directions and Unexplored Frontiers
Deeper Mechanistic Characterization of Flavin-Mediated Reactions Involving 8-Methylaminoriboflavin
The introduction of the 8-methylamino group significantly alters the electronic properties of the flavin isoalloxazine ring, thereby influencing the kinetics and thermodynamics of the redox reactions it mediates. A critical avenue for future research is the detailed mechanistic characterization of enzymatic and non-enzymatic reactions involving this analog.
Studies on other 8-substituted flavins have demonstrated that modifications at this position can be used to probe the mechanisms of flavoenzymes. For instance, Hammett correlations using a series of 8-substituted flavins in enzymes like p-hydroxybenzoate hydroxylase have helped to elucidate the nature of the hydroxylation step, supporting a mechanism of electrophilic aromatic substitution. acs.orgnih.gov Similar systematic studies with this compound and a series of related analogs could provide invaluable insights into the transition states and intermediates of reactions catalyzed by a wide range of flavoenzymes.
Future investigations should focus on:
Transient-state kinetics: Employing techniques such as stopped-flow and laser flash photolysis to resolve the individual steps of the catalytic cycle. This will allow for the determination of rate constants for substrate binding, flavin reduction, oxygen activation, and product release.
Spectroscopic analysis: Utilizing advanced spectroscopic methods, including resonance Raman and temperature-dependent UV-visible spectroscopy, to characterize the electronic and vibrational states of catalytic intermediates.
Isotope effects: Measuring kinetic isotope effects to probe the nature of bond-breaking and bond-making steps in the reaction mechanism.
By systematically applying these approaches, a more comprehensive understanding of how the 8-methylamino substituent modulates the reactivity of the flavin cofactor can be achieved.
Rational Design of Novel this compound Derivatives as Biochemical Probes
The utility of this compound as a biochemical probe can be significantly expanded through the rational design and synthesis of novel derivatives. uni-konstanz.de The 8-position of the flavin ring is often solvent-accessible in flavoenzymes, making it an ideal site for chemical modification without disrupting the core catalytic functions. acs.orgnih.govresearchgate.net
Future efforts in this area should be directed towards:
Site-specific labeling: Incorporating photoactivatable groups, fluorescent tags, or spin labels at the 8-position to allow for the covalent labeling and subsequent identification of flavin-binding proteins or for studying conformational changes using techniques like fluorescence resonance energy transfer (FRET) and electron paramagnetic resonance (EPR) spectroscopy.
Altering redox potentials: Synthesizing a series of 8-substituted analogs with varying electron-donating or electron-withdrawing properties to systematically tune the redox potential of the flavin. d-nb.info This would create a library of probes to investigate the relationship between flavin redox potential and enzyme function. nih.gov
Probing active site accessibility: Designing derivatives with bulky or reactive groups at the 8-position to map the steric and chemical environment of the flavoenzyme active site. researchgate.net
The synthesis and characterization of such novel derivatives will provide a powerful toolkit for dissecting the structure-function relationships of a wide array of flavoproteins. nih.gov
Advanced Computational Modeling for Predicting Biological Activities and Interactions
Advanced computational modeling presents a powerful and complementary approach to experimental studies for understanding the behavior of this compound. bhsai.org Quantum chemical calculations and molecular dynamics simulations can provide detailed insights into the electronic structure, reactivity, and interactions of this flavin analog at an atomic level.
Key areas for future computational research include:
Predicting redox potentials and pKa values: Employing density functional theory (DFT) and other high-level quantum mechanical methods to accurately predict the redox potentials and pKa values of this compound and its derivatives. uwec.edunih.gov These calculations can guide the rational design of new probes with desired electrochemical properties. chemrxiv.orgnih.gov
Simulating enzyme-ligand interactions: Using molecular docking and molecular dynamics (MD) simulations to model the binding of this compound to various flavoenzymes. nih.gov These simulations can reveal key interactions in the active site and provide a rationale for experimentally observed binding affinities and catalytic activities. nih.gov
Modeling reaction mechanisms: Applying hybrid quantum mechanics/molecular mechanics (QM/MM) methods to simulate the entire catalytic cycle of a flavoenzyme with this compound as the cofactor. This can help to elucidate the structures and energies of transition states and intermediates, providing a detailed mechanistic picture that is often difficult to obtain experimentally.
The synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and application of novel this compound-based tools.
| Computational Approach | Application to this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic properties. | Redox potentials, pKa values, electronic structure. |
| Molecular Docking | Prediction of binding modes in enzyme active sites. | Preferred binding orientation, key protein-ligand interactions. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the flavin in a protein environment. | Conformational changes, solvent accessibility, binding free energies. |
| QM/MM | Modeling of enzymatic reaction pathways. | Transition state structures, reaction energy profiles, mechanistic insights. |
Integration of Multidisciplinary Data for Comprehensive Biological Networks
To fully appreciate the biological significance of this compound, it is essential to move beyond the study of isolated enzymes and integrate data from multiple disciplines into a comprehensive network-level understanding. github.io Systems biology approaches, which combine experimental data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling, can provide a holistic view of how this compound perturbs cellular processes. nih.govnih.govyoutube.com
Future research in this direction should focus on:
Multi-omics studies: Utilizing "omics" technologies to profile the global changes in a biological system upon introduction of this compound or its derivatives. mdpi.com This can help to identify novel protein targets and affected metabolic pathways.
Network analysis: Constructing and analyzing biological networks to understand the downstream effects of modulating the activity of a specific flavoenzyme with this compound.
Metabolic modeling: Incorporating the properties of this compound into genome-scale metabolic models to predict its impact on cellular metabolism and identify potential synthetic lethal interactions.
By integrating data from diverse sources, researchers can begin to unravel the complex interplay between this compound, flavoenzymes, and the broader biological networks in which they function. This integrated approach will be instrumental in translating fundamental knowledge of this unique flavin analog into novel biotechnological and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methylaminoriboflavin, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves derivatization of riboflavin precursors via nucleophilic substitution or Mannich reactions. Critical conditions include reaction temperature (optimized between 40–60°C), pH control (6.5–7.5 for amine stability), and stoichiometric ratios of methylamine donors. Purification often requires silica gel chromatography with methanol/chloroform gradients. Researchers should monitor intermediates using TLC and adjust catalyst loading (e.g., palladium or enzymatic catalysts) to improve yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, focusing on methylamine proton signals (δ 2.8–3.2 ppm) and flavin ring protons (δ 7.5–8.5 ppm). Mass spectrometry (MS) should target the molecular ion peak at m/z 391.15 (C₁₇H₂₁N₅O₆). UV-Vis spectroscopy should confirm absorbance maxima at 445 nm (flavin-specific π→π* transitions). Researchers must cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How should researchers design in vitro assays to evaluate the biochemical activity of this compound?
- Methodological Answer : Use enzyme kinetics assays (e.g., flavin-dependent oxidoreductases) with NADH/NADPH cofactors. Include negative controls (unmodified riboflavin) and measure activity via fluorescence quenching or oxygen consumption rates. Standardize buffer conditions (e.g., phosphate buffer, pH 7.4) and pre-incubate enzymes with the compound to assess binding affinity (Kₐ values). Dose-response curves (1–100 μM) are recommended to determine IC₅₀ or EC₅₀ values .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?
- Methodological Answer : Triangulate data using multiple techniques:
- Compare experimental NMR coupling constants with Density Functional Theory (DFT)-predicted values.
- Validate redox potentials via cyclic voltammetry against computational HOMO-LUMO gaps.
- Use X-ray crystallography to resolve structural discrepancies. If contradictions persist, reassess solvent effects or tautomeric equilibria in computational models .
Q. How can researchers optimize solvent systems and reaction stoichiometry to improve the stability of this compound during synthesis?
- Methodological Answer : Employ Design of Experiments (DOE) to test solvent polarity (e.g., DMF vs. acetonitrile) and methylamine donor ratios. Stability is enhanced in aprotic solvents with 1.2–1.5 equivalents of methylamine. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor degradation products via HPLC-MS and adjust reaction times (<24 hours) to minimize byproducts .
Q. What methodological considerations are critical when comparing the redox behavior of this compound across different pH conditions?
- Methodological Answer : Use differential pulse voltammetry (DPV) to measure redox potentials at pH 3–8. Buffer selection is crucial: citrate (pH 3–6), phosphate (pH 6–8), and borate (pH 8–9). Account for proton-coupled electron transfer (PCET) mechanisms by correlating midpoint potentials with pH-dependent speciation (Henderson-Hasselbalch analysis). Normalize data to reference electrodes (e.g., Ag/AgCl) and validate with spectroelectrochemical techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
